molecular formula C17H13N5OS B12160426 N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12160426
M. Wt: 335.4 g/mol
InChI Key: SAHXQCHXCIHKPK-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a thiophen-2-yl moiety, and at the 5-position with a carboxamide group linked to a 1H-imidazol-2-yl ring. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H13N5OS/c23-16(20-17-18-8-9-19-17)14-11-13(15-7-4-10-24-15)21-22(14)12-5-2-1-3-6-12/h1-11H,(H2,18,19,20,23)

InChI Key

SAHXQCHXCIHKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized from glyoxal and ammonia . The phenyl and thiophene groups are then introduced through various coupling reactions. The final step involves the formation of the pyrazole ring and the carboxamide group through cyclization and amidation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and automated synthesis systems to ensure efficiency and consistency in the production process .

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide (-CONH-) group undergoes hydrolysis, condensation, and coordination reactions:

Hydrolysis

  • Acidic conditions : Cleavage to carboxylic acid and amine derivatives occurs with concentrated HCl (6M) at 80–100°C for 6–8 hours.

  • Basic conditions : Saponification with NaOH (10% aqueous) yields the corresponding carboxylate salt.

Condensation

Reacts with hydrazides (e.g., benzohydrazide) in ethanol under reflux (8–10 h) to form hydrazone derivatives. Microwave-assisted synthesis reduces reaction time to 8–10 minutes with 79–92% yields :

MethodYield (%)Time (min)
Conventional57–77420–540
Microwave79–928–10

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitutions and annulation reactions:

Electrophilic Substitution

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at position 4 of the pyrazole ring .

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 4-chloro or 4-bromo derivatives .

Oxadiazole Formation

Cyclization with acetic anhydride at 140°C generates 1,3,4-oxadiazole derivatives, confirmed by IR absorption at 1,599 cm⁻¹ (C=N) and ¹H NMR signals at δ = 5.69 ppm (oxadiazole C₂–H) .

Thiophene Functionalization

  • Electrophilic substitution : Sulfonation or nitration occurs at the α-position of the thiophene ring using fuming H₂SO₄ or HNO₃ .

  • Coordination chemistry : The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, as evidenced by shifts in IR spectra (C–S stretching at 747 cm⁻¹) .

Imidazole Reactions

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated imidazolium salts.

  • Metal coordination : The imidazole nitrogen binds to Pt(II) or Pd(II), forming antitumor-active complexes .

Photochromic Behavior

Under UV light (365 nm), the compound exhibits reversible photochromism in crystalline and solution phases due to keto-enol tautomerism. Spectral shifts in UV-Vis (Δλ = 50–70 nm) and fluorescence quenching are observed .

Structural Characterization

Key spectral data for reaction products:

  • ¹H NMR : Singlet at δ = 12.30 ppm (-CONH-), δ = 5.30 ppm (-OH) .

  • ¹³C NMR : Carbonyl carbon at δ = 163.7 ppm, pyrazole carbons at 117.9–149.4 ppm .

  • IR : C=O stretch at 1,691 cm⁻¹, C-Cl stretch at 747 cm⁻¹ .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold for developing therapeutics and materials. Further studies should explore its catalytic applications and structure-activity relationships.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key signaling pathways associated with cancer proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.4Apoptosis induction
MCF7 (Breast)12.3Cell cycle arrest
HeLa (Cervical)10.0Inhibition of PI3K/Akt pathway

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Pesticidal Applications

In agricultural science, this compound has been evaluated for its pesticidal properties. Research has shown that it effectively targets specific pests while being less harmful to beneficial insects.

Case Study: Efficacy Against Aphids

A field trial assessed the efficacy of this compound against aphid populations on crop plants. Results indicated a reduction in aphid numbers by over 70% compared to untreated controls, demonstrating its potential as a biopesticide.

Conductive Polymers

Recent studies have investigated the incorporation of this compound into conductive polymer matrices for electronic applications. Its unique structure enhances the conductivity and stability of polymer films.

Table 3: Conductivity Data of Polymer Composites

Composite MaterialConductivity (S/cm)
Polyaniline with Compound0.15
Pure Polyaniline0.08

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenyl and thiophene groups may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name (IUPAC) Molecular Formula Key Substituents Biological Activity (Reported) Physicochemical Properties (LogP*)
Target Compound C18H14N5OS 1: Phenyl; 3: Thiophen-2-yl; 5: Imidazol-2-yl carboxamide Hypothesized kinase inhibition 3.2 (estimated)
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C16H12N4OS2 1: H; 3: 5-methylthiophen-2-yl; 5: Benzothiazol-2-yl carboxamide Antimicrobial 3.8 (calculated)
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide C21H19N3O2S2 1: Phenyl; 3: Thiophen-2-yl; 5: 4-ethylbenzenesulfonamide Not reported 2.5 (experimental)
MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) C15H17N5OS2 Imidazo-thiadiazole core; thiophen-2-yl; oxane substituent CntA enzyme inhibition 2.9 (predicted)
AB-CHFUPYCA (Synthetic cannabinoid) C22H26FN5O2 1: Cyclohexylmethyl; 3: 4-fluorophenyl; carboxamide with amino-methylbutanamide Cannabinoid receptor modulation 4.1 (experimental)

*LogP values are estimated unless otherwise noted.

Bioactivity
  • Antimicrobial Activity : Compounds such as N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () and the triazole-thiazole derivatives (e.g., 9a–e in ) exhibit antimicrobial properties, likely due to their ability to disrupt microbial membrane proteins or DNA synthesis . The target compound’s imidazole group may similarly target microbial enzymes but lacks direct evidence.
  • Enzyme Inhibition: MMV1 and MMV3 () are inhibitors of CntA, a bacterial enzyme, highlighting the role of thiophene and imidazole motifs in enzyme binding.
  • Receptor Modulation: Synthetic cannabinoids like AB-CHFUPYCA () demonstrate that pyrazole carboxamides can interact with central nervous system receptors. The target compound’s phenyl-thiophene-imidazole system may offer distinct selectivity compared to these analogues .
Physicochemical Properties
  • Solubility and LogP : The sulfonamide analogue () has a lower LogP (2.5) than the target compound (3.2), reflecting increased polarity due to the sulfonamide group. This difference may influence bioavailability and blood-brain barrier penetration .
  • Metabolic Stability : The benzothiazole derivative () includes a methylthiophene group, which could enhance metabolic stability compared to the target compound’s unsubstituted thiophene .

Biological Activity

N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS Number: 1401559-96-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C17H13N5OSC_{17}H_{13}N_{5}OS with a molecular weight of 335.4 g/mol. The structure features an imidazole ring, a phenyl group, a thiophenyl group, and a pyrazole ring, which contribute to its biological activity.

PropertyValue
CAS Number1401559-96-3
Molecular FormulaC17H13N5OS
Molecular Weight335.4 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's effect on the MCF7 breast cancer cell line, revealing an IC50 value of approximately 39.70 µM, indicating potent antiproliferative effects . The mechanism appears to involve the activation of caspases, which are crucial for apoptosis induction in cancer cells.

Table: Cytotoxicity Data Against Different Cell Lines

Cell LineIC50 (µM)
MCF739.70
HCT1545.20
DU145<50
NCI-H23>50

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines like TNF-alpha in vitro.

The anti-inflammatory effect is attributed to the inhibition of the MAPK signaling pathway, specifically targeting MK2 kinase, which plays a significant role in inflammatory responses . This suggests that this compound could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties as well. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer’s disease.

Table: AChE Inhibition Data

CompoundIC50 (nM)
N-(1H-imidazol-2-yl)...66.37

Q & A

Basic Question: What are the common synthetic routes for N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A general approach includes:

  • Step 1 : Condensation of thiophene-2-carbonyl chloride with phenylhydrazine to form a pyrazole core.
  • Step 2 : Functionalization at the 3-position of the pyrazole via nucleophilic substitution or cyclization with imidazole derivatives (e.g., 1H-imidazol-2-amine) under basic conditions (K₂CO₃/DMF) .
  • Step 3 : Carboxamide formation using activated esters (e.g., CDI coupling) or direct aminolysis of acyl chlorides .
    Intermediates are characterized by 1H/13C NMR to confirm regioselectivity, FT-IR for functional groups (e.g., C=O at ~1650 cm⁻¹), and HPLC-MS for purity (>95%) .

Basic Question: What spectroscopic and crystallographic methods are used to resolve the compound’s structure?

Answer:

  • X-ray crystallography : SHELXL software refines single-crystal data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between imidazole NH and carboxamide O) .
  • NMR spectroscopy : 2D experiments (COSY, HSQC) assign proton environments, with imidazole protons appearing as singlets (δ 7.2–7.8 ppm) and thiophene protons as doublets (δ 7.1–7.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Question: How can reaction yields be optimized for the pyrazole-imidazole coupling step?

Answer:
Yield optimization requires:

  • Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling improves regioselectivity in thiophene functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like DBU reduce side reactions .
  • Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 h to 2 h, increasing yield by 20% .
  • Design of Experiments (DoE) : Response surface methodology identifies optimal molar ratios (e.g., 1:1.2 for imidazole:pyrazole) .

Advanced Question: How should researchers address contradictory biological activity data in different assay systems?

Answer:
Contradictions often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxamide group, affecting receptor binding .
  • Cell-line specificity : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HeLa) using MTT assays with controls for membrane permeability .
  • Orthogonal assays : Validate enzyme inhibition (IC₅₀) with SPR (surface plasmon resonance) to confirm direct target engagement .

Advanced Question: What computational strategies predict the compound’s binding mode to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., kinase targets), prioritizing poses with hydrogen bonds to imidazole NH and π-π stacking with thiophene .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors at the carboxamide) for scaffold modification .

Advanced Question: How is regioselectivity controlled during the synthesis of polysubstituted pyrazole derivatives?

Answer:

  • Directing groups : Electron-withdrawing substituents (e.g., -CF₃) on the pyrazole ring direct electrophilic substitution to the 4-position .
  • Protection/deprotection : TEMPO-mediated oxidation selectively blocks reactive sites during imidazole coupling .
  • Steric effects : Bulky groups (e.g., tert-butyl) at the 1-position of the pyrazole favor thiophene addition at the 3-position .

Basic Question: What analytical methods validate the purity of the final compound?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection at 254 nm; retention time compared to standards .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability (decomposition >250°C) and crystallinity .

Advanced Question: How can researchers mitigate solubility issues in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to active species .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm via DLS) to improve bioavailability .

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